(2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one
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Overview
Description
(2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a dimethylamino group, a fluoro group, and a trifluoromethyl group on the phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the α,β-unsaturated carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include epoxides, saturated ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(dimethylamino)-1-phenyl-2-propen-1-one: Lacks the fluoro and trifluoromethyl groups, resulting in different chemical properties.
(E)-3-(dimethylamino)-1-[3-chloro-5-(trifluoromethyl)phenyl]-2-propen-1-one: Contains a chloro group instead of a fluoro group, leading to variations in reactivity and biological activity.
(E)-3-(dimethylamino)-1-[3-fluoro-5-(methyl)phenyl]-2-propen-1-one: Has a methyl group instead of a trifluoromethyl group, affecting its chemical behavior.
Uniqueness
The presence of both fluoro and trifluoromethyl groups in (2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
CAS No. |
154258-42-1 |
---|---|
Molecular Formula |
C12H11F4NO |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C12H11F4NO/c1-17(2)4-3-11(18)8-5-9(12(14,15)16)7-10(13)6-8/h3-7H,1-2H3 |
InChI Key |
MCOKEDWZWYSAKF-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
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